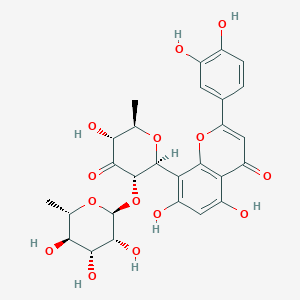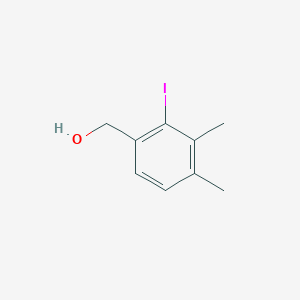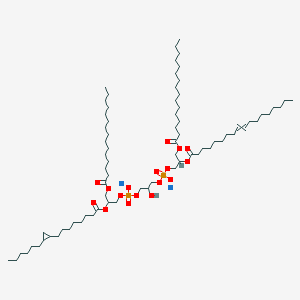
Cardiolipin (E. coli, Disodium Salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cardiolipin (E. coli) (sodium salt) is a unique phospholipid primarily found in the inner membrane of the Gram-negative bacterium Escherichia coli. It is an anionic lipid that plays a crucial role in the structural and functional integrity of bacterial membranes. Cardiolipin is composed of a glycerol backbone linked to two phosphatidate moieties, making it distinct from other phospholipids due to its dimeric structure and the presence of four acyl chains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cardiolipin can be synthesized through the condensation of phosphatidylglycerol and phosphatidylethanolamine, with the elimination of ethanolamine. This reaction is catalyzed by cardiolipin synthase enzymes, specifically ClsA, ClsB, and ClsC in Escherichia coli .
Industrial Production Methods: Industrial production of cardiolipin involves the extraction and purification from bacterial cultures. The process typically includes the growth of Escherichia coli in controlled conditions, followed by cell lysis and lipid extraction using organic solvents. The extracted lipids are then purified through chromatographic techniques to isolate cardiolipin .
Análisis De Reacciones Químicas
Types of Reactions: Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phosphate groups, often involving nucleophilic reagents.
Major Products:
Oxidation Products: Cardiolipin hydroperoxides.
Reduction Products: Reduced cardiolipin species.
Substitution Products: Modified cardiolipin derivatives with altered phosphate groups.
Aplicaciones Científicas De Investigación
Cardiolipin (E. coli) (sodium salt) has a wide range of applications in scientific research:
Mecanismo De Acción
Cardiolipin exerts its effects by interacting with membrane proteins and influencing membrane curvature. It binds specifically to certain proteins, such as AmtB and SecYEG, stabilizing their structure and function . Cardiolipin also plays a role in the formation of membrane domains, which are crucial for various cellular processes .
Comparación Con Compuestos Similares
- Phosphatidylethanolamine (PE)
- Phosphatidylglycerol (PG)
- Phosphatidylserine (PS)
Comparison: Cardiolipin is unique due to its dimeric structure and the presence of four acyl chains, which confer distinct biophysical properties compared to other phospholipids. Unlike phosphatidylethanolamine and phosphatidylglycerol, cardiolipin has a higher propensity to form non-bilayer structures, which is essential for its role in membrane curvature and protein stabilization .
Propiedades
Fórmula molecular |
C75H140Na2O17P2 |
|---|---|
Peso molecular |
1421.8 g/mol |
Nombre IUPAC |
disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2 |
Clave InChI |
ZGXBPVVNHLSVRG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





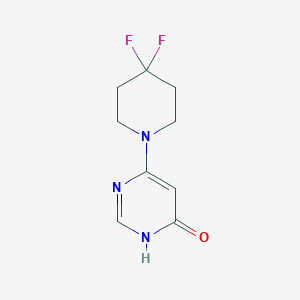
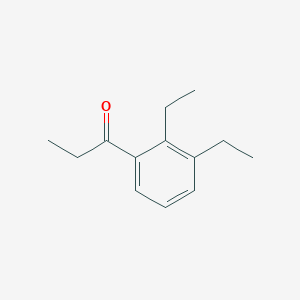
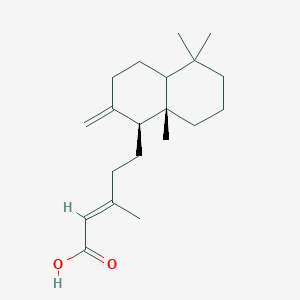

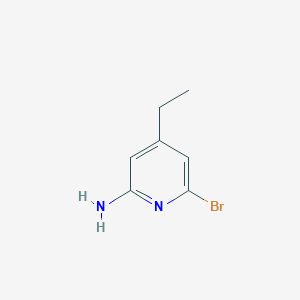
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
